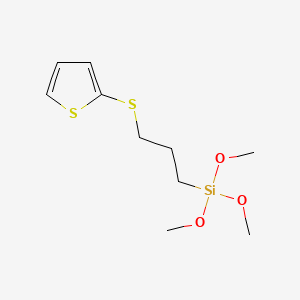

2-(3-Trimethoxysilylpropylthio)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Trimethoxysilylpropylthio)thiophene is an organosilicon compound that features a thienyl group attached to a propyl chain, which is further bonded to a trimethoxysilyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trimethoxysilylpropylthio)thiophene typically involves the reaction of 2-thienyl mercaptan with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Trimethoxysilylpropylthio)thiophene undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: Siloxane polymers and networks.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Devices

The primary application of 2-(3-Trimethoxysilylpropylthio)thiophene lies in the field of organic optoelectronics. Its unique structural properties allow it to function effectively as a building block in the synthesis of conductive polymers and organic semiconductors. These materials are essential for various devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Key Features:

- Enhanced Electrical Conductivity: The presence of the thiophene ring contributes to improved charge transport properties.

- Compatibility with Silica Surfaces: The trimethoxysilyl group allows for better adhesion to silica substrates, which is crucial for device stability and performance.

Photovoltaic Applications

In the realm of solar energy, this compound has been investigated for its role in enhancing the efficiency of organic solar cells. Its incorporation into polymer blends can lead to improved light absorption and exciton dissociation, which are critical for maximizing energy conversion efficiency.

Sensing Applications

Recent studies have explored the use of thiophene derivatives, including this compound, in sensor technologies. The compound's ability to undergo electrochemical reactions makes it suitable for developing sensors that detect various chemical species, including gases and biomolecules.

Biocompatibility and Biomedical Applications

Research indicates that thiophene derivatives possess biocompatible properties, making them candidates for applications in drug delivery systems and tissue engineering. The ability to modify their surface chemistry through silylation enhances their interaction with biological tissues.

Case Study 1: Organic Photovoltaic Cells

A study published in Advanced Energy Materials examined the incorporation of this compound into a polymer blend for organic solar cells. The results demonstrated a significant increase in power conversion efficiency compared to traditional materials due to enhanced charge mobility and better light harvesting capabilities.

Case Study 2: Sensor Development

In another investigation, researchers developed a gas sensor using a composite material that included this compound. The sensor exhibited high sensitivity and selectivity towards volatile organic compounds, showcasing its potential in environmental monitoring applications.

Data Tables

Wirkmechanismus

The mechanism of action of 2-(3-Trimethoxysilylpropylthio)thiophene involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties. The thienyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the compound’s functionality in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a thienyl group.

3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a thienyl group.

N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Features an ethylenediamine group instead of a thienyl group.

Uniqueness

2-(3-Trimethoxysilylpropylthio)thiophene is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced reactivity.

Biologische Aktivität

2-(3-Trimethoxysilylpropylthio)thiophene is a thiophene derivative known for its diverse biological activities. This compound, characterized by its unique structure that incorporates a trimethoxysilyl group, has garnered interest in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer, and other therapeutic potentials.

- Chemical Formula : C10H18O3S2Si

- Molecular Weight : 278.46 g/mol

- CAS Number : 1364140-50-0

Antioxidant Activity

Thiophene derivatives are recognized for their antioxidant properties. A study evaluating various thiophene compounds reported significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Thiophenes are known to possess inherent antimicrobial properties, which are further enhanced by modifications such as the introduction of silyl groups.

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

Anticancer Activity

Research indicates that thiophene derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | TBD | Apoptosis induction | |

| A549 (Lung Cancer) | TBD | Cell cycle arrest |

Synthesis and Evaluation

A series of studies have synthesized various thiophene derivatives, including this compound, and evaluated their biological activities. For instance, a recent study synthesized thiophene derivatives and assessed their antimicrobial and anticancer properties using standard protocols.

Key Findings :

- The presence of electron-donating groups significantly enhanced the biological activity of the synthesized compounds.

- Compounds with silyl modifications demonstrated improved solubility and bioavailability, making them suitable candidates for further development as therapeutic agents.

Eigenschaften

IUPAC Name |

trimethoxy(3-thiophen-2-ylsulfanylpropyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3S2Si/c1-11-16(12-2,13-3)9-5-8-15-10-6-4-7-14-10/h4,6-7H,5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEALAANSRUPKOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCSC1=CC=CS1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3S2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.